Acid Blue 29

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

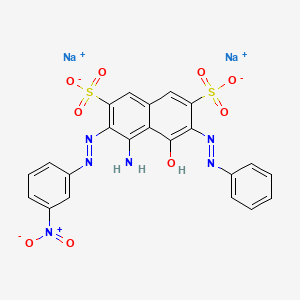

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;4-amino-5-hydroxy-3-[(3-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N6O9S2.2Na/c23-19-18-12(10-17(39(35,36)37)21(22(18)29)27-24-13-5-2-1-3-6-13)9-16(38(32,33)34)20(19)26-25-14-7-4-8-15(11-14)28(30)31;;/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWPZYSLMIXIHM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=CC=C4)[N+](=O)[O-])N)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N6Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889490 | |

| Record name | Acid Blue 29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5850-35-1 | |

| Record name | C.I. 20460 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005850351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-(3-nitrophenyl)diazenyl]-6-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acid Blue 29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-amino-5-hydroxy-3-[(3-nitrophenyl)azo]-6-(phenylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acid Blue 29

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 29, also known by its Colour Index number C.I. 20460, is a synthetic anionic disazo dye.[1][2] It is widely utilized in biological research as a stain for various specimens and materials for microscopic analysis.[3] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis, and safety information. The information is presented to support its application in research and development.

Chemical and Physical Properties

This compound is a dark-colored powder, appearing as dark brown, navy blue, or black.[4] It is a sodium salt of a complex organic acid.[1] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source(s) |

| IUPAC Name | disodium;4-amino-5-hydroxy-3-[(3-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate | [5] |

| CAS Number | 5850-35-1 | [5][6] |

| C.I. Number | 20460 | [2] |

| Molecular Formula | C₂₂H₁₄N₆Na₂O₉S₂ | [5][6] |

| Molecular Weight | 616.49 g/mol | [3][6] |

| Appearance | Dark brown to navy blue or black powder | [4] |

| Melting Point | >350°C | [7] |

| Decomposition Temp. | 125 °C | [4] |

| Solubility in Water | 20 mg/mL | [3] |

| Solubility in Ethanol | 2 mg/mL | [3] |

| Solubility in Methyl Cellosolve | Soluble | [3] |

Spectroscopic Data

The spectroscopic properties of this compound are crucial for its identification and quantification.

UV-Visible Spectroscopy

This compound exhibits a characteristic absorption maximum in the visible region. There are conflicting reports in the literature regarding the exact wavelength of maximum absorbance (λmax). Some sources indicate a λmax of 522 nm, while others report it at 602 nm in water.[3][4] This discrepancy may be due to variations in solvent or pH during measurement.

Infrared (IR) Spectroscopy

Experimental Protocols

Detailed methodologies for determining the key chemical properties of this compound are outlined below.

Determination of Solubility

A standard method for determining the solubility of a dye like this compound involves the following steps:

-

Preparation of a Saturated Solution: An excess amount of this compound powder is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Separation of Undissolved Solid: The saturated solution is carefully filtered or centrifuged to remove any undissolved dye particles.

-

Quantification: The concentration of the dye in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Visible spectrophotometry. A calibration curve is created using standard solutions of known concentrations to accurately determine the concentration of the saturated solution.

Melting Point Determination

The melting point of this compound can be determined using the capillary method:

-

Sample Preparation: A small amount of the dry, powdered dye is packed into a thin-walled capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or an automated detection system.

-

Heating: The sample is heated at a slow, controlled rate.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

UV-Visible Spectroscopy

To obtain the UV-Visible absorption spectrum of this compound, the following protocol can be used:

-

Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., water) of a known concentration.

-

Instrument Blank: The spectrophotometer is calibrated using a cuvette filled with the pure solvent to establish a baseline.

-

Sample Measurement: The cuvette is then filled with the dye solution, and the absorbance is measured over a range of wavelengths (e.g., 200-800 nm).

-

Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified from the peak of the absorption band.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid this compound can be obtained using the KBr pellet technique:

-

Sample Preparation: A small amount of finely ground this compound powder (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is pressed in a die under high pressure to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To acquire ¹H and ¹³C NMR spectra of this compound, the following steps are necessary:

-

Sample Preparation: A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. The solution should be free of any particulate matter.

-

Instrument Setup: The NMR tube is placed in the NMR spectrometer, and the instrument is tuned and locked onto the deuterium (B1214612) signal of the solvent.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and referenced to an internal standard (e.g., TMS or a residual solvent peak).

Synthesis of this compound

The synthesis of this compound is a two-step diazotization and coupling process.[2] The general workflow is illustrated in the diagram below.

Safety and Handling

This compound should be handled with care in a laboratory setting. It may cause skin and eye irritation.[1][9] It is recommended to use personal protective equipment, including gloves and safety glasses, when handling the powder.[10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9]

Conclusion

This technical guide has summarized the key chemical properties of this compound, providing a valuable resource for researchers, scientists, and drug development professionals. The data presented, along with the detailed experimental protocols, will facilitate the effective use and analysis of this important biological stain in various scientific applications.

References

- 1. CAS 5850-35-1: this compound | CymitQuimica [cymitquimica.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. chemicalworlds.com [chemicalworlds.com]

- 4. dudley-chem.com [dudley-chem.com]

- 5. This compound | C22H14N6Na2O9S2 | CID 135436776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. acid black suppliers USA [americanchemicalsuppliers.com]

- 8. This compound(5850-35-1) IR2 spectrum [chemicalbook.com]

- 9. helena.com [helena.com]

- 10. CAS 5850-35-1 | this compound-Standard Group [std-fkm.com]

An In-depth Technical Guide to Acid Blue 29: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Blue 29 (C.I. 20460), an anionic disazo dye. It details the molecule's structure, chemical and physical properties, synthesis, and key applications in scientific research, with a focus on its utility for researchers, scientists, and professionals in drug development.

Molecular Identity and Chemical Properties

This compound is a synthetic organic compound widely used as a dye in various industrial and research settings. Its identity is established by its chemical formula, IUPAC name, and CAS registry number.

Chemical Structure

This compound is classified as a double azo dye, characterized by the presence of two azo groups (-N=N-) linking aromatic rings.[1] The molecule's core structure is based on a substituted naphthalene-2,7-disulfonic acid backbone.

Molecular Formula: C₂₂H₁₄N₆Na₂O₉S₂[2][3]

IUPAC Name: disodium;4-amino-5-hydroxy-3-[(3-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate[3]

Canonical SMILES: C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=CC=C4)--INVALID-LINK--[O-])N)O.[Na+].[Na+][3]

Figure 1: 2D Chemical Structure of this compound. Source: PubChem CID 135436776.[3]

Figure 1: 2D Chemical Structure of this compound. Source: PubChem CID 135436776.[3]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below, providing essential information for its handling, application, and analysis.

| Property | Value | Reference(s) |

| CAS Number | 5850-35-1 | [1] |

| C.I. Number | 20460 | [1] |

| Molecular Weight | 616.49 g/mol | [1] |

| Appearance | Bluish-black powder | [4][5] |

| Solubility (Water) | 20 mg/mL | [2][5] |

| Solubility (Ethanol) | 2 mg/mL | [2][5] |

| Absorption Max (λmax) | 522 nm or 603 nm (Value may be solvent-dependent) | [2][4][6] |

Synthesis of this compound

The manufacturing process for this compound involves a two-step diazotization and coupling reaction. This synthetic pathway is a common method for producing azo dyes.

Synthesis Workflow

The synthesis begins with the diazotization of m-nitroaniline, which is then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under acidic conditions. The resulting intermediate product is subsequently coupled with diazotized aniline (B41778) under alkaline conditions to yield the final this compound dye.[1]

Scientific and Research Applications

This compound serves two primary roles in scientific research: as a biological stain for microscopic analysis and as a model compound for environmental remediation studies.

Histological Staining

As an acid dye, this compound is anionic and binds to cationic (basic) components within tissue sections, such as proteins in the cytoplasm and connective tissue.[7] This property makes it a useful counterstain in various histological techniques, providing contrast to nuclear stains like hematoxylin (B73222).[7] It is suitable for applications in histology, cytology, microbiology, and hematology.[4]

Experimental Protocol: General Acid Dye Counterstaining

The following is a generalized protocol for using an acid dye like this compound as a counterstain for formalin-fixed, paraffin-embedded tissue sections. Optimization is required for specific tissues and desired staining intensity.[7]

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes of 5 minutes each.

-

Transfer to 100% Alcohol: 2 changes of 3 minutes each.

-

Transfer to 95% Alcohol: 2 changes of 3 minutes each.

-

Transfer to 70% Alcohol: 3 minutes.

-

Rinse thoroughly in running tap water.

-

-

Nuclear Staining (Hematoxylin):

-

Stain in a suitable hematoxylin solution (e.g., Harris') for 5-15 minutes.

-

Wash in running tap water for 1-5 minutes.

-

Differentiate in 1% Acid Alcohol with brief dips until cytoplasm is pale.

-

Wash again in running tap water.

-

Blue the sections in a suitable bluing agent (e.g., Scott's Tap Water Substitute) for 1-2 minutes until nuclei are blue.

-

Wash in running tap water for 5 minutes.

-

-

Acid Dye Counterstaining:

-

Immerse slides in the this compound solution for 1-5 minutes.

-

Briefly wash in distilled water to remove excess stain.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate through graded alcohols (95% and 100%).

-

Clear in Xylene: 2 changes of 5 minutes each.

-

Mount with a permanent mounting medium.

-

Environmental Remediation and Toxicology

This compound is a recognized water pollutant originating from textile and other industries.[8] Consequently, it is frequently used as a model azo dye in studies developing methods for wastewater treatment, particularly through advanced oxidation processes (AOPs) like photocatalytic degradation.[9][10] These studies are crucial for assessing the environmental impact of industrial effluents and developing effective remediation technologies.

Experimental Protocol: Catalytic Decolorization

The following protocol details a method for the catalytic decolorization of this compound using a heterogeneous catalyst and hydrogen peroxide (H₂O₂).[9]

-

Preparation of Reaction Mixture:

-

Prepare an aqueous solution of this compound to the desired concentration (e.g., 5 x 10⁻⁵ M).

-

In an Erlenmeyer flask, mix the dye solution with a specific volume of H₂O₂ solution (e.g., to a final concentration of 0.4 M).

-

-

Initiation and Monitoring:

-

Place the flask in a shaker water thermostat set to the desired temperature (e.g., 30°C) and agitation speed (e.g., 120 rpm).

-

Initiate the reaction by adding a pre-weighed amount of the catalyst (e.g., 0.1 g of MMTK10-Cu(en)₂).

-

At set time intervals, withdraw aliquots of the mixture.

-

Immediately filter the aliquot through a 0.45-µm Millipore filter to remove the catalyst and stop the reaction.

-

-

Analysis:

-

Measure the absorbance of the filtered supernatant at the λmax of this compound using a UV-Vis spectrophotometer to determine the remaining dye concentration.

-

Calculate the decolorization efficiency over time. Complete removal has been reported within 15 minutes under these specific conditions.[11]

-

Relevance in Toxicology and Drug Development

While not a therapeutic agent, this compound's properties as a dye and potential environmental contaminant make it relevant to toxicology and the safety assessment stages of drug development.

Cytotoxicity and Safety Screening

In vitro cytotoxicity assays are fundamental tools in toxicology and are a critical first step in screening drug candidates for potential toxicity.[12][13] Many of these assays rely on colorimetric or fluorometric indicators to measure cell viability and metabolic activity.[14] For instance, the trypan blue exclusion assay uses a dye to differentiate between viable and non-viable cells.[12]

Although this compound is not a standard reagent for these assays, its characteristics as a water-soluble, cell-impermeable (due to sulfonate groups) dye could make it a candidate for specialized membrane integrity assays. Its potential toxicity is also a subject of study, particularly in ecotoxicology, where its impact on organisms is evaluated.[15] Understanding the mechanisms of dye-induced toxicity can provide insights for drug development professionals when assessing compounds with similar structural motifs (e.g., azo compounds).

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and quantification of this compound.

| Spectroscopic Data | Details | Reference(s) |

| UV-Visible | Exhibits major absorbance peaks in the visible region. Reported λmax values include 522 nm and 603 nm . This variation may be due to solvent effects, as the polarity of the solvent can influence the electronic transitions of the dye molecule. A study in ethanol (B145695) shows a broad peak around 600 nm. | [2][4][6][10][16] |

| Infrared (IR) | An IR spectrum is available, which would confirm the presence of key functional groups such as N-H (amine), O-H (hydroxyl), S=O (sulfonate), N=N (azo), and C=C (aromatic) bonds. Detailed peak assignments are not widely published. | [15][17] |

| NMR & Mass Spec | While studies mention the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for identification, publicly available, detailed spectral data with assignments for this compound is limited. | [15] |

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | CAS 5850-35-1 | S10002 | TriStains | Histology [tristains.com]

- 3. This compound | C22H14N6Na2O9S2 | CID 135436776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dawnscientific.com [dawnscientific.com]

- 5. chemicalworlds.com [chemicalworlds.com]

- 6. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 5850-35-1 [amp.chemicalbook.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The alamar blue assay in the context of safety testing of nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound(5850-35-1) IR2 [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of Acid Blue 29 in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the diazo dye, Acid Blue 29, in two common laboratory solvents: water and ethanol (B145695). The information contained herein is intended to support research, development, and quality control activities where precise knowledge of this dye's solubility is critical.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its application in various scientific and industrial processes. For this compound (C.I. 20460), a navy blue dye, solubility in aqueous and alcoholic media is of particular interest.[1] The available quantitative data for the solubility of this compound is summarized in the table below. It is important to note that the temperature at which these measurements were conducted is not consistently specified in the available literature; however, these values serve as a crucial baseline for experimental design.

| Solvent | Solubility | Molar Concentration (approx.) |

| Water | 20 mg/mL[2][3] | ~32.4 mM |

| Ethanol | 2 mg/mL[2][3] | ~3.24 mM |

Molecular Weight of this compound (disodium salt): 616.49 g/mol [1][2][3][4]

The significant difference in solubility between water and ethanol highlights the polar nature of the this compound molecule, which is enhanced by the presence of two sulfonate groups.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a dye such as this compound in a given solvent. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Objective: To determine the saturation solubility of this compound in water and ethanol at a controlled temperature.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Absolute ethanol

-

Volumetric flasks

-

Centrifuge and centrifuge tubes

-

A temperature-controlled shaker or water bath

-

A calibrated spectrophotometer

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical balance

Methodology:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the solvent (water or ethanol) in a sealed container. The amount of excess dye should be sufficient to ensure that undissolved solids remain after equilibrium is reached.

-

Place the sealed container in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, remove the container from the shaker/water bath and allow the undissolved dye to settle.

-

To separate the saturated solution from the solid dye, centrifuge the mixture at a high speed.

-

Carefully collect the supernatant using a syringe and pass it through a syringe filter to remove any remaining suspended particles. This step is crucial to prevent artificially high solubility measurements.

-

-

Quantification of Dissolved Dye:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Measure the absorbance of the standard solutions and the saturated solution at the wavelength of maximum absorbance (λmax) for this compound, which is approximately 522 nm, using a spectrophotometer.[2][3]

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Use the absorbance of the filtered saturated solution and the calibration curve to determine the concentration of this compound. This concentration represents the solubility of the dye in the solvent at the specified temperature.

-

Considerations:

-

The pH of the aqueous solution can influence the solubility of acid dyes.[5] It is advisable to measure and report the pH of the saturated solution.

-

For accurate results, all measurements should be performed in triplicate.

Experimental Workflow Diagram

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides essential data and a robust methodology for scientists and researchers working with this compound. Adherence to a standardized protocol is key to obtaining reliable and reproducible solubility data, which is fundamental for the successful development and application of products containing this dye.

References

Synonyms and alternative names for Acid Blue 29

An In-depth Technical Guide to Acid Blue 29: Synonyms, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, an azo dye with significant applications in research and various industries. This document details its chemical identity, including a wide range of synonyms and alternative names. Furthermore, it compiles available quantitative data, outlines experimental protocols for its analysis and degradation, and presents visual workflows to elucidate these processes.

Chemical Identity and Synonyms

This compound is a disazo dye known by a multitude of names and identifiers across different commercial and scientific contexts. Accurate identification is crucial for consistency in research and development.

Table 1: Synonyms and Alternative Names for this compound

| Category | Name/Identifier |

| Common Name | This compound |

| C.I. Name | C.I. This compound; C.I. 20460[1][2][3] |

| CAS Number | 5850-35-1[1][4][5][6][7][8][9][10][11][12][13] |

| EC Number | 227-449-7[2] |

| IUPAC Name | disodium (B8443419);4-amino-5-hydroxy-3-[(3-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate |

| Molecular Formula | C₂₂H₁₄N₆Na₂O₉S₂[1][2][3][6][7][8][9][10][11][12][13] |

| Other Chemical Names | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((3-nitrophenyl)azo)-6-(phenylazo)-, disodium salt[4] |

| Disodium 4-amino-5-hydroxy-3-((3-nitrophenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonate | |

| Trade Names & Synonyms | Mordant Blue 82[3] |

| Amacid Navy Blue B[14] | |

| Cetil Black M[14] | |

| Fabracid Navy S-BL[1][14] | |

| Acid Blue 2BS[1] | |

| Blue G[1] | |

| Chrome Azurol S[7][8] |

Physicochemical and Analytical Data

The following tables summarize key physicochemical and analytical parameters for this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 616.49 g/mol [1][3][6][7][8][11][12][13] |

| Appearance | Bluish-black powder[7][8] |

| Solubility | Water: 20 mg/mL[7][8] |

| Ethanol: 2 mg/mL[7][8] | |

| Methyl cellosolve: Soluble[7][8] | |

| Maximum Absorption (λmax) | 522 nm[7][8] |

Table 3: Analytical Parameters for the Determination of this compound in Water Samples

| Parameter | Value |

| Wavelength (nm) | 606 |

| Linear Range (µg/mL) | 0.4-10 |

| Correlation Coefficient (R²) | 0.995 |

| Limit of Detection (LOD) (µg/mL) | 0.35 |

| Limit of Quantitation (LOQ) (µg/mL) | 1.1 |

Toxicological Data

Comprehensive toxicological data for this compound is limited. The available information suggests that, like many azo dyes, it should be handled with care to avoid skin and eye irritation[4]. Azo dyes, as a class, have been studied for their potential environmental and health impacts, with some members showing genotoxic potential[15].

Table 4: General Toxicity Information for Acid Dyes (for reference)

| Endpoint | Observation |

| Acute Oral Toxicity | Expected to be low due to poor absorption. For C.I. Pigment Blue 29, LD50 >2,000 mg/kg in rats[16]. For Acid Blue 62, a single oral dose of 2000 mg/kg in rats resulted in no deaths[2]. |

| Dermal Irritation | May cause skin irritation upon prolonged or repeated contact[5]. |

| Eye Irritation | May cause moderate eye irritation[5]. |

| Aquatic Toxicity | Some mono- and di-acid dyes show moderate to high toxicity to aquatic organisms[5]. Disazo acid dyes have shown effects at concentrations below 10 mg/L[17]. |

| Genotoxicity | Some azo dyes and their breakdown products have been associated with genotoxic and carcinogenic effects[15]. |

Experimental Protocols

Decolorization of this compound using Fenton's Process

This protocol is adapted from a study on the decolorization and mineralization of this compound in aqueous solutions[18].

Objective: To decolorize an aqueous solution of this compound using a Fenton-like process.

Materials:

-

This compound solution (e.g., 0.07 mM)

-

Ferrous sulfate (B86663) (FeSO₄) solution (e.g., to achieve 0.015 mM Fe²⁺)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30% w/w, to achieve 1.08 mM)

-

Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Spectrophotometer

-

Magnetic stirrer

-

pH meter

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

In a reaction vessel, add the desired volume of the this compound stock solution and dilute with deionized water to the final volume.

-

Adjust the pH of the solution to 3.0 using sulfuric acid[18].

-

Place the vessel on a magnetic stirrer and begin stirring.

-

Initiate the reaction by adding the ferrous sulfate solution, followed by the hydrogen peroxide solution[18].

-

Collect aliquots of the reaction mixture at specific time intervals.

-

Measure the absorbance of the aliquots at the λmax of this compound (around 602 nm was used in the study) using a spectrophotometer to monitor the decolorization progress[5].

-

Continue monitoring until the absorbance stabilizes or reaches a minimum value.

Expected Outcome: A significant decrease in the absorbance of the solution, indicating the degradation of the dye. Mineralization efficiency can be further assessed by Total Organic Carbon (TOC) analysis[18].

General Protocol for Staining Proteins in Polyacrylamide Gels

This compound is used as a protein stain. The following is a general protocol for staining proteins in SDS-PAGE gels, based on common procedures for anionic dyes like Coomassie Brilliant Blue.

Objective: To visualize protein bands in a polyacrylamide gel after electrophoresis.

Materials:

-

Polyacrylamide gel with separated proteins

-

Fixing Solution: 40% methanol, 10% acetic acid

-

Staining Solution: 0.1% (w/v) this compound in 40% methanol, 10% acetic acid

-

Destaining Solution: 20% methanol, 10% acetic acid

-

Orbital shaker

Procedure:

-

After electrophoresis, carefully remove the gel from the cassette.

-

Place the gel in a clean container with a sufficient volume of Fixing Solution to fully immerse the gel.

-

Incubate on an orbital shaker for 30-60 minutes.

-

Discard the Fixing Solution and replace it with the Staining Solution.

-

Incubate on an orbital shaker for 1-2 hours.

-

Pour off the Staining Solution (it can often be reused).

-

Add Destaining Solution and incubate on the shaker. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.

-

The gel can be stored in deionized water and imaged.

Mandatory Visualizations

Caption: Workflow for the Fenton degradation of this compound.

Caption: General workflow for protein staining with this compound.

Caption: Logical relationship of this compound to the broader class of acid dyes and its applications.

References

- 1. benchchem.com [benchchem.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. CAS 5850-35-1: this compound | CymitQuimica [cymitquimica.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound | C22H14N6Na2O9S2 | CID 135436776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 5850-35-1 | S10002 | TriStains | Histology [tristains.com]

- 8. chemicalworlds.com [chemicalworlds.com]

- 9. This compound | 5850-35-1 [chemicalbook.com]

- 10. CAS 5850-35-1 | this compound-Standard Group [std-fkm.com]

- 11. dawnscientific.com [dawnscientific.com]

- 12. scbt.com [scbt.com]

- 13. worlddyevariety.com [worlddyevariety.com]

- 14. benchchem.com [benchchem.com]

- 15. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. kochcolor.com [kochcolor.com]

- 17. Screening Assessment - Canada.ca [canada.ca]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS Number 5850-35-1 (Acid Blue 29)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

Acid Blue 29 (CAS Number: 5850-35-1) is a disazo acid dye belonging to the navy blue color class. It is primarily utilized in the textile industry and as a biological stain in various laboratory applications. Its chemical structure features two azo groups (-N=N-), which are responsible for its color, and sulfonic acid groups that impart water solubility.

Chemical Structure

IUPAC Name: disodium;4-amino-5-hydroxy-3-[(3-nitrophenyl)diazenyl]-6-(phenyldiazenyl)naphthalene-2,7-disulfonate

Synonyms: C.I. This compound, C.I. 20460, Mordant Blue 82

Molecular Formula: C₂₂H₁₄N₆Na₂O₉S₂

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 616.49 g/mol | [1][2] |

| Appearance | Bluish-black to dark brown or black powder | [1] |

| Solubility | Soluble in water (20 mg/mL), ethanol (B145695) (2 mg/mL), and methyl cellosolve. | [1][2] |

| Maximum Absorption (λmax) | 522 nm | [1][2] |

Synthesis

Manufacturing Process

-

First Coupling: m-Nitroaniline is diazotized and then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid) under acidic conditions.

-

Second Coupling: The product from the first coupling is then coupled with diazotized aniline (B41778) under alkaline conditions to yield the final this compound dye.

Synthesis Workflow

The logical workflow for the synthesis of this compound can be visualized as follows:

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Data

Detailed and annotated spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for pure this compound are not widely available in the peer-reviewed literature. However, it is routinely characterized by UV-Visible and FT-IR spectroscopy.

UV-Visible Spectroscopy

This compound exhibits a maximum absorbance (λmax) at approximately 522 nm in aqueous solutions. This absorbance peak is characteristic of the extensive conjugated system of the disazo dye.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to identify the key functional groups within the this compound molecule. While a fully interpreted spectrum of the pure compound is not available, studies on the adsorption of the dye onto various materials have been conducted. In one such study, the interaction of the dye with granular activated carbon was indicated by the appearance of a new peak at 1971 cm⁻¹, suggesting an interaction involving the dye's functional groups.[3]

Expected characteristic peaks for this compound would include:

-

O-H stretch: Broad peak around 3400 cm⁻¹ (from the hydroxyl group and absorbed water)

-

N-H stretch: Around 3200-3400 cm⁻¹ (from the amino group)

-

Aromatic C-H stretch: Above 3000 cm⁻¹

-

N=N stretch (azo group): Around 1400-1450 cm⁻¹ (often weak in symmetrical molecules)

-

S=O stretch (sulfonate group): Strong peaks around 1200 cm⁻¹ and 1040 cm⁻¹

-

C-N stretch: Around 1300 cm⁻¹

-

N-O stretch (nitro group): Asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹

Biological Activity and Applications

The primary application of this compound in a biological context is as a histological and cytological stain. Its relevance to drug development is currently indirect, though the broader class of azo dyes is an area of active research.

Mechanism of Action as a Biological Stain

This compound is an anionic (acid) dye due to its negatively charged sulfonate groups (-SO₃⁻). In acidic staining solutions, these anionic groups form electrostatic bonds with positively charged components in tissue sections. The main targets for acid dyes are cationic groups on proteins, such as the protonated amino groups (-NH₃⁺) of lysine (B10760008) and arginine residues. This interaction results in the staining of cytoplasm, connective tissue, and other protein-rich structures.

Applications in Histology

This compound is suitable for use in various polychrome staining techniques, including trichrome methods, to differentiate cellular components. For instance, it can be used to stain collagen in connective tissues.

4.2.1 Experimental Protocol: Masson's Trichrome Staining (Adapted for an Acid Blue Dye)

Masson's Trichrome is a classic three-color staining method used to distinguish collagen from muscle and other cytoplasmic elements. While Aniline Blue is traditionally used, other acid blue dyes like this compound can be substituted.

Objective: To differentiate collagen (blue), muscle and cytoplasm (red), and nuclei (black).

Principle: The technique relies on the differential binding of dyes of varying molecular weights to tissue components. After an initial red cytoplasmic stain, a polyacid (e.g., phosphomolybdic acid) is used to decolorize the collagen, which is then stained by the larger blue dye.

Reagents:

-

Bouin's Solution

-

Weigert's Iron Hematoxylin (B73222)

-

Biebrich Scarlet-Acid Fuchsin Solution

-

Phosphomolybdic/Phosphotungstic Acid Solution

-

This compound Solution (e.g., 2.5% in 2% acetic acid)

-

1% Acetic Acid Solution

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Mordant in Bouin's solution for 1 hour at 56°C to improve stain quality, then wash in running tap water until the yellow color is removed.

-

Stain nuclei with Weigert's iron hematoxylin for 10 minutes, then wash in running water.

-

Stain with Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

-

Rinse in distilled water.

-

Differentiate in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes.

-

Transfer directly to the this compound solution and stain for 5-10 minutes.

-

Rinse briefly in distilled water and differentiate in 1% acetic acid for 2-5 minutes.

-

Wash in distilled water, dehydrate rapidly through graded alcohols, clear in xylene, and mount.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, Keratin, Muscle Fibers: Red

-

Collagen: Blue

Potential Relevance in Drug Development

While this compound itself is not used as a therapeutic agent, the general class of azo dyes has been explored for potential applications in drug development, particularly in photodynamic therapy (PDT). Azo dyes can be designed to act as photosensitizers, generating reactive oxygen species (ROS) upon light activation, which can lead to localized cell death. This property is being investigated for cancer therapy. However, there are currently no specific studies linking this compound to PDT or other therapeutic applications.

Safety and Toxicology

This compound is intended for research and manufacturing use. It is important to handle the compound in accordance with good laboratory practices.

Hazard Statements:

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Use in a well-ventilated area or with a fume hood.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

As an azo dye, there is a broader concern about the potential for reductive cleavage of the azo bond to form aromatic amines, some of which are known to be carcinogenic. However, specific toxicological and genotoxicity data for this compound are limited in the public domain.

Conclusion

References

An In-depth Technical Guide to the Absorption Spectrum of Acid Blue 29 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption spectrum of Acid Blue 29, a disazo dye. The document details its spectral properties in various solvents and across a range of pH values, outlines a detailed experimental protocol for its analysis, and presents a logical workflow for spectral acquisition.

Core Spectroscopic Data

The absorption characteristics of this compound are significantly influenced by the solvent environment. The wavelength of maximum absorbance (λmax) exhibits a noticeable shift depending on the polarity of the solvent. The molar absorptivity, a measure of how strongly the dye absorbs light at a specific wavelength, is a critical parameter for quantitative analysis.

| Solvent | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) | Other Absorption Peaks | Reference |

| Water (pH 3) | 604 nm | Not specified | 232 nm, 309 nm, 390 nm | [1] |

| Water (pH 5) | 606 nm | Not specified | Not specified | [2] |

| Not Specified | 603 nm | Not specified | Not specified | [3] |

| Not Specified | 522 nm | Not specified | Not specified | [4] |

Note on λmax Discrepancy: The significant difference between the reported λmax values of approximately 604 nm and 522 nm is likely attributable to solvent effects. The value of 604 nm has been explicitly reported in an aqueous solution at pH 3[1]. While the solvent for the 522 nm value is not definitively stated, its mention alongside the dye's solubility in water, ethanol (B145695), and methyl cellosolve suggests it may correspond to one of these less polar environments compared to acidic water[4].

Effect of pH on the Absorption Spectrum

The molecular structure of this compound is reported to be stable across a pH range of 2.5 to 6.5, indicating that the absorption spectrum is not expected to change significantly within this range[5]. One study identified an optimal pH of 5 for a cloud point extraction method, measuring the absorbance at 606 nm[2]. In a more acidic environment (pH 3), the λmax is observed at 604 nm[1]. This suggests that in acidic to neutral aqueous solutions, the λmax of this compound is consistently around 604-606 nm. Further research is required to fully characterize the absorption spectrum in alkaline conditions.

Experimental Protocol: Determination of Absorption Spectrum

This section provides a detailed methodology for determining the absorption spectrum of this compound using UV-Vis spectrophotometry.

1. Materials and Reagents:

-

This compound dye (analytical standard)

-

Solvents: Deionized water, ethanol (spectroscopic grade)

-

Buffer solutions (e.g., citrate, phosphate) for pH studies

-

Calibrated volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

2. Preparation of Stock and Working Solutions:

-

Stock Solution (e.g., 100 µM in water): Accurately weigh a precise amount of this compound powder. The molecular weight of this compound is 616.49 g/mol . Dissolve the weighed dye in a small amount of deionized water in a volumetric flask and then dilute to the mark to achieve the desired concentration.

-

Working Solutions: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance. Typical concentrations for creating a calibration curve may range from 1 µM to 20 µM.

3. Spectrophotometer Setup and Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light source.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Blanking the Instrument: Fill a quartz cuvette with the same solvent used to prepare the dye solutions. This will serve as the blank. Place the cuvette in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette from subsequent measurements.

-

Sample Measurement: Rinse a clean cuvette with a small amount of the dye solution to be measured. Fill the cuvette with the dye solution and place it in the spectrophotometer.

-

Initiate the scan to record the absorption spectrum (absorbance vs. wavelength).

-

The wavelength of maximum absorbance (λmax) is the point on the spectrum with the highest absorbance value.

4. Data Analysis:

-

From the absorption spectrum, identify the λmax.

-

To determine the molar absorptivity (ε), measure the absorbance of a solution of known concentration at the λmax. Apply the Beer-Lambert law: A = εbc where:

-

A is the absorbance at λmax

-

ε is the molar absorptivity (L mol⁻¹ cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the molar concentration of the dye (mol L⁻¹)

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the absorption spectrum of this compound.

References

A Technical Guide to Research-Grade Acid Blue 29: Purity, Specifications, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core purity and grade specifications for research-grade Acid Blue 29 (C.I. 20460). Designed for researchers, scientists, and professionals in drug development, this document outlines the key quality attributes, analytical methodologies for their determination, and typical specifications that ensure the reliability and reproducibility of experimental outcomes.

Physicochemical Properties of this compound

This compound is a diazo dye used as a biological stain in histology and cytology. Its chemical structure and fundamental properties are summarized in the table below.

| Property | Value |

| Synonyms | C.I. This compound, disodium (B8443419) salt; Mordant Blue 82 |

| CAS Number | 5850-35-1 |

| C.I. Number | 20460 |

| Molecular Formula | C₂₂H₁₄N₆Na₂O₉S₂ |

| Molecular Weight | 616.49 g/mol |

| Appearance | Dark brown to navy blue or black powder |

| Maximum Absorption (λmax) | 522-603 nm in water |

Purity and Grade Specifications for Research-Grade this compound

| Parameter | Specification |

| Dye Content (by UV-Vis Spectrophotometry) | ≥ 80% (based on typical requirements for BSC-certified stains) |

| Purity (by HPLC) | Main Component Area ≥ 70% (based on BSC requirements for similar dyes like Azure B) |

| Water-Insoluble Matter | ≤ 0.5% |

| Heavy Metals (as Pb) | ≤ 20 ppm |

Note: The dye content specification for some commercial grades of this compound may be lower, for instance, greater than 45% as noted for a "mordant blue" grade[1]. However, for research applications requiring high fidelity, a higher dye content is desirable.

Experimental Protocols

The following sections detail the experimental methodologies for the quality control testing of research-grade this compound.

Determination of Dye Content by UV-Vis Spectrophotometry

This method determines the percentage of the active dye molecule in the powder by measuring its absorbance at its wavelength of maximum absorption (λmax).

Principle: The concentration of a chromophore is directly proportional to its absorbance of light at a specific wavelength, as described by the Beer-Lambert law.

Apparatus:

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks (100 mL and 1000 mL)

-

Pipettes

Reagents:

-

Deionized water

-

This compound powder

Procedure:

-

Preparation of a Stock Solution: Accurately weigh approximately 100 mg of the this compound powder and dissolve it in 1000 mL of deionized water in a volumetric flask.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 mg/L to 10 mg/L.

-

Spectrophotometric Analysis:

-

Determine the λmax of this compound by scanning a working solution across the visible spectrum (typically 400-700 nm).

-

Measure the absorbance of each working solution at the determined λmax.

-

-

Calculation of Dye Content:

-

Calculate the absorptivity (E) of the dye using the formula: E = A / (c * l), where A is the absorbance, c is the concentration in g/L, and l is the path length of the cuvette in cm.

-

The dye content (%) is then calculated as: (Absorptivity of sample / Absorptivity of a known pure standard) x 100. In the absence of a certified standard, comparison is made against a well-characterized reference lot.

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is employed to separate the main dye component from impurities and related colored components.

Principle: The sample is dissolved in a mobile phase and passed through a chromatographic column. Different components of the sample have different affinities for the stationary phase in the column, causing them to separate. A detector measures the amount of each component as it elutes from the column.

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297) or other suitable buffer

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate).

-

Standard and Sample Preparation:

-

Prepare a standard solution of this compound at a known concentration (e.g., 100 µg/mL) in the mobile phase.

-

Prepare a sample solution of the this compound powder to be tested at the same concentration.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase

-

Mobile Phase: A gradient elution is typically used, for example, starting with a lower concentration of acetonitrile and increasing it over time.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: The λmax of this compound.

-

Injection Volume: 20 µL

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation of Purity: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Determination of Water-Insoluble Matter

This test quantifies the amount of impurities in the dye powder that do not dissolve in water.

Principle: The dye is dissolved in water, and any insoluble material is separated by filtration, dried, and weighed.

Apparatus:

-

Beaker

-

Stirring rod

-

Filter paper (pre-weighed)

-

Funnel

-

Drying oven

-

Analytical balance

Procedure:

-

Accurately weigh approximately 1 g of the this compound powder into a beaker.

-

Add 200 mL of hot deionized water and stir to dissolve the dye.

-

Filter the solution through a pre-weighed filter paper.

-

Wash the filter paper with hot deionized water to ensure all soluble dye has passed through.

-

Dry the filter paper with the insoluble residue in a drying oven at 105°C to a constant weight.

-

Calculation:

-

Weight of insoluble matter = (Weight of filter paper + dried residue) - Weight of filter paper.

-

% Insoluble Matter = (Weight of insoluble matter / Weight of sample) x 100.

-

Limit Test for Heavy Metals

This test determines if the amount of heavy metal impurities is within the acceptable limit.

Principle: The test is based on the reaction of heavy metals with a sulfide (B99878) source in an acidic solution to produce a colored precipitate. The color produced from the sample is compared to that of a standard lead solution.

Apparatus:

-

Nessler cylinders

-

Pipettes

Reagents:

-

Dilute acetic acid

-

Hydrogen sulfide solution or sodium sulfide solution

-

Standard lead solution (10 ppm Pb)

Procedure:

-

Preparation of the Test Solution: Dissolve a specified amount of the this compound sample in water, adjust the pH to be slightly acidic (pH 3.0-4.0) with dilute acetic acid, and dilute to a known volume in a Nessler cylinder.

-

Preparation of the Standard Solution: In a second Nessler cylinder, place a volume of the standard lead solution corresponding to the specified limit (e.g., 2 mL of a 10 ppm lead standard for a 20 ppm limit in a 1 g sample) and dilute to the same volume as the test solution.

-

Color Development: Add a freshly prepared solution of hydrogen sulfide or sodium sulfide to both the test and standard solutions.

-

Comparison: After 5 minutes, visually compare the color of the test solution to the standard solution. The color of the test solution should not be darker than that of the standard solution.

Visualizations

The following diagrams illustrate key workflows related to the quality control and application of research-grade this compound.

Caption: Quality Control Workflow for Research-Grade this compound.

References

Health and Safety Data for Acid Blue 29 in the Laboratory: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data currently available for Acid Blue 29 (C.I. 20460; CAS No. 5850-35-1), a synthetic dye used in various laboratory applications. The information is intended to assist researchers, scientists, and drug development professionals in performing risk assessments and implementing appropriate safety protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various laboratory conditions and for planning safe handling and storage procedures.

| Property | Value |

| Synonyms | C.I. 20460, Mordant Blue 82 |

| CAS Number | 5850-35-1 |

| Molecular Formula | C₂₂H₁₄N₆Na₂O₉S₂ |

| Molecular Weight | 616.49 g/mol |

| Appearance | Dark brown to navy blue or black powder |

| Solubility | Soluble in water |

| λmax | 602 nm in H₂O |

Toxicological Data

Comprehensive toxicological data for this compound is limited. One safety data sheet indicates that the toxicological properties have not been thoroughly investigated[1]. The available information on acute toxicity and irritation is summarized in Table 2. It is important to note that specific quantitative data, such as a definitive LD₅₀ for acute oral toxicity, is not consistently available in the public domain.

| Endpoint | Result | Classification |

| Acute Oral Toxicity | No specific LD₅₀ data available. May be harmful if swallowed. | Not Classified |

| Skin Corrosion/Irritation | May cause skin irritation. | Not Classified |

| Serious Eye Damage/Irritation | May cause eye irritation. Causes serious eye irritation. | Warning |

| Respiratory or Skin Sensitization | No data available. | Not Classified |

| Germ Cell Mutagenicity | No data available. | Not Classified |

| Carcinogenicity | No components are listed as carcinogens by ACGIH, IARC, OSHA, or NTP.[1] | Not Classified |

| Reproductive Toxicity | No data available. | Not Classified |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Warning |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | Not Classified |

| Aspiration Hazard | No data available. | Not Classified |

Hazard Identification and GHS Classification

Based on the available data, this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word is Warning .

Experimental Protocols

Safe Handling and Storage

5.1. Personal Protective Equipment (PPE)

A logical workflow for selecting the appropriate PPE when handling this compound is depicted below.

Caption: Personal Protective Equipment (PPE) for Handling this compound.

5.2. Engineering Controls

-

Work in a well-ventilated area.

-

Use a chemical fume hood or other local exhaust ventilation when handling the powder to minimize inhalation of dust.

5.3. General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Handle in accordance with good industrial hygiene and safety practices[1].

5.4. Storage

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

6.1. First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Consult a physician[1].

-

Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, get medical attention[1].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present. Consult a physician[1].

-

Ingestion: If swallowed, make the victim drink water immediately. Consult a physician[1].

6.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam[1].

-

Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides, sulfur oxides).

6.3. Accidental Release Measures

The following diagram illustrates a general workflow for handling a spill of this compound powder in a laboratory setting.

Caption: Workflow for Responding to an this compound Spill.

Ecotoxicological Information

No specific ecotoxicity data for this compound was found in the reviewed literature[1][2]. As with all laboratory chemicals, disposal should be in accordance with local, state, and federal regulations to prevent environmental contamination[1].

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause serious eye and respiratory irritation. While comprehensive toxicological data is not fully available, the existing information necessitates the use of appropriate personal protective equipment and engineering controls to minimize exposure. Researchers and laboratory personnel should always consult the most recent Safety Data Sheet and follow established safety protocols when working with this substance.

References

An In-depth Technical Guide to the Core Mechanism of Acid Blue 29 Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of Acid Blue 29 staining, its chemical properties, and its application in biological research. The information is tailored for professionals in research, scientific, and drug development fields, offering detailed experimental protocols and data presentation for practical use.

Introduction to this compound

This compound, also known as C.I. 20460, is an anionic disazo dye.[1][2] It is a versatile stain used in various biological and chemical laboratories for histological and cytological purposes.[3][4] Its primary application is to stain biological samples for microscopic evaluation, where it imparts a navy blue to bluish-black color to specific tissue components.[3][5]

The staining properties of this compound are attributed to its chemical structure and anionic nature, which allow it to interact with specific components within cells and tissues.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in staining protocols. Key quantitative data are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₂₂H₁₄N₆Na₂O₉S₂ | [3][6] |

| Molecular Weight | 616.49 g/mol | [3][6] |

| CAS Number | 5850-35-1 | [6] |

| Maximum Absorption (λmax) | 522 nm | [3][4][7] |

| Solubility in Water | 20 mg/mL | [3][7] |

| Solubility in Ethanol (B145695) | 2 mg/mL | [3][7] |

| Appearance | Bluish-black powder | [3][7] |

Core Mechanism of Staining

The primary mechanism of this compound staining is based on a straightforward electrostatic interaction. This principle is fundamental to the broader class of acid dyes used in histology.

-

Anionic Nature of the Dye : this compound is an anionic dye, meaning it carries a net negative charge in aqueous solutions. This is due to the presence of sulfonate groups (-SO₃⁻) in its molecular structure.

-

Cationic Tissue Components : In a typical histological preparation, cellular and extracellular components can carry positive charges. These are referred to as acidophilic or cationic components. Primarily, these are proteins within the cytoplasm, muscle fibers, and connective tissues.[8]

-

Electrostatic Attraction : The negatively charged sulfonate groups of the this compound molecules are electrostatically attracted to the positively charged amino groups (-NH₃⁺) of amino acid residues (like lysine (B10760008) and arginine) in tissue proteins. This attraction results in the binding of the dye to these structures, rendering them visible under a microscope.

pH Dependence of Staining

The staining intensity of acid dyes like this compound is highly dependent on the pH of the staining solution. An acidic environment is crucial for optimal staining.[8]

-

Protonation of Tissue Proteins : In an acidic solution (typically pH 2.5-4.0), the excess of hydrogen ions (H⁺) leads to the protonation of amino groups on tissue proteins, increasing their positive charge. This enhances the electrostatic attraction between the tissue and the anionic dye.

-

Dye Molecule Charge : The anionic charge on the this compound molecule is stable across a range of acidic pH values.[9]

The interplay between the pH of the staining solution and the ionization state of tissue proteins is a critical factor in achieving the desired staining intensity and specificity.

Experimental Protocols

While a universally standardized protocol for this compound for all tissue types does not exist, the following detailed methodologies, adapted from general acid dye and trichrome staining protocols, provide a robust starting point for researchers. Optimization for specific tissues and applications is recommended.

Preparation of Staining Solution

Reagents and Equipment:

-

This compound powder (C.I. 20460)

-

Distilled or deionized water

-

Glacial acetic acid

-

Graduated cylinders

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Filter paper

Procedure:

-

Prepare a 1% (w/v) stock solution of this compound by dissolving 1 gram of this compound powder in 100 mL of distilled water.

-

To create the working staining solution, add 1 mL of glacial acetic acid to the 100 mL stock solution. This will result in a 1% acetic acid solution, which typically brings the pH into the optimal range for acid dye staining.

-

Stir the solution thoroughly until the dye is completely dissolved.

-

Verify that the pH of the solution is between 2.5 and 4.0 using a pH meter. Adjust with small additions of acetic acid if necessary.

-

Filter the solution using filter paper before use to remove any undissolved particles that could cause artifacts on the tissue sections.

Staining Protocol for Paraffin-Embedded Sections

This protocol is suitable for formalin-fixed, paraffin-embedded tissue sections and can be adapted for use with this compound as a counterstain or as part of a trichrome staining method.

Materials:

-

Deparaffinization and rehydration reagents (Xylene, graded alcohols)

-

Staining jars

-

Microscope slides with prepared tissue sections

-

This compound working solution

-

Nuclear stain (e.g., Weigert's iron hematoxylin)

-

Differentiating solution (e.g., 1% acid alcohol)

-

Bluing solution (e.g., Scott's tap water substitute)

-

Dehydration and clearing reagents (graded alcohols, Xylene)

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Transfer through two changes of 95% ethanol for 3 minutes each.

-

Transfer to 70% ethanol for 3 minutes.

-

Rinse in running tap water.[8]

-

-

Nuclear Staining (Optional, for use as a counterstain):

-

Stain in Weigert's iron hematoxylin (B73222) for 5-10 minutes.

-

Wash in running tap water for 5-10 minutes.

-

Differentiate in 1% acid alcohol with a few brief dips.

-

Wash in running tap water.

-

Immerse in a bluing solution for 1-2 minutes until nuclei turn blue.[8]

-

Wash in running tap water for 5 minutes.

-

-

This compound Staining:

-

Immerse slides in the this compound working solution for 5-10 minutes. The optimal time will vary depending on the tissue and desired staining intensity.

-

Wash briefly in distilled water to remove excess stain.[8]

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate through two changes of 95% ethanol for 1 minute each.

-

Transfer to two changes of 100% ethanol for 2 minutes each.

-

Clear in two changes of xylene for 5 minutes each.[8]

-

Mount with a permanent mounting medium.

-

Use in Masson's Trichrome Staining

This compound can be used as the blue counterstain for collagen in Masson's trichrome methods. In this context, it is often referred to as aniline (B41778) blue. The principle involves the differential binding of dyes of varying molecular sizes. A phosphomolybdic/phosphotungstic acid solution is used to decolorize the collagen, which is then stained by the larger this compound molecules.[10]

Mandatory Visualizations

Staining Mechanism

The fundamental principle of this compound staining is the electrostatic attraction between the anionic dye and cationic tissue components, enhanced by an acidic pH.

Caption: Electrostatic interaction mechanism of this compound staining.

Experimental Workflow

The following diagram illustrates the key steps in a typical staining protocol using this compound.

Caption: General experimental workflow for this compound staining.

Signaling Pathways

As a histological stain applied to fixed, non-living tissues, this compound is not known to interact with or modulate intracellular signaling pathways. Its function is to provide contrast for morphological assessment by binding to pre-existing cellular structures. Therefore, a diagram of a signaling pathway involving this compound is not applicable.

Troubleshooting

Consistent and high-quality staining with this compound can be achieved by being mindful of potential issues.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Weak or No Staining | - pH of staining solution is too high (not acidic enough).- Staining time is too short.- Dye concentration is too low.- Excessive differentiation. | - Ensure the pH of the staining solution is between 2.5 and 4.0.- Increase the incubation time in the this compound solution.- Prepare a fresh staining solution with the correct dye concentration.- Reduce the time in the differentiating solution. |

| Uneven or Patchy Staining | - Incomplete deparaffinization.- Improper fixation.- Uneven application of the staining solution. | - Ensure complete removal of paraffin (B1166041) wax with fresh xylene.- Use a validated fixation protocol with an adequate volume of fixative.- Ensure the entire tissue section is covered with the staining solution during incubation. |

| Overstaining | - Staining time is too long.- Dye concentration is too high.- Insufficient differentiation. | - Reduce the incubation time in the this compound solution.- Dilute the staining solution.- Increase the time in the differentiating solution (e.g., 1% acid alcohol). |

| Precipitate or Crystals on Tissue | - Undissolved dye in the staining solution.- Staining solution is old or contaminated. | - Filter the staining solution before use.- Prepare fresh staining solution. |

Conclusion

This compound is a valuable tool in histology and related fields, providing strong and reliable staining of acidophilic tissue components. Its mechanism of action is rooted in the fundamental principles of electrostatic interactions between an anionic dye and cationic proteins. Optimal results are achieved through careful control of the staining protocol, particularly the pH of the staining solution, and adherence to proper histological techniques. While it does not participate in cellular signaling, its role in elucidating tissue morphology is critical for research, diagnostics, and drug development.

References

- 1. This compound | 5850-35-1 [chemicalbook.com]

- 2. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS 5850-35-1 | S10002 | TriStains | Histology [tristains.com]

- 4. dawnscientific.com [dawnscientific.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. This compound | C22H14N6Na2O9S2 | CID 135436776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalworlds.com [chemicalworlds.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]

Discovery and history of Acid Blue 29 as a dye

An Introduction to a Versatile Disazo Dye for Research and Industry

This technical guide provides a comprehensive overview of Acid Blue 29 (C.I. 20460), a synthetic disazo dye with significant applications in biological staining and the dyeing of protein fibers. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its discovery, chemical properties, synthesis, and experimental applications.

Discovery and History

While the specific individual credited with the first synthesis of this compound and the exact date of its discovery are not well-documented in readily available literature, its origins lie in the broader development of synthetic azo dyes in the latter half of the 19th century. The first azo dye, Bismarck brown, was prepared by Peter Griess in 1863, following the discovery of the diazo reaction.[1] This paved the way for the creation of a vast array of synthetic colorants.

This compound belongs to the class of acid dyes, which are anionic compounds typically applied to textiles such as wool, silk, and nylon from an acidic dyebath.[2] The development of acid dyes with improved properties for wool dyeing began in earnest in the late 1870s.[2] Given its chemical structure as a disazo dye, it is reasonable to place the initial synthesis of this compound within the late 19th or early 20th century, a period of intense innovation in the synthetic dye industry.

Chemical and Physical Properties

This compound is a complex organic salt with the following key characteristics:

| Property | Value |

| C.I. Name | This compound |

| C.I. Constitution No. | 20460 |

| CAS Number | 5850-35-1 |

| Molecular Formula | C₂₂H₁₄N₆Na₂O₉S₂ |

| Molecular Weight | 616.49 g/mol |

| IUPAC Name | disodium (B8443419);4-amino-5-hydroxy-3-[(3-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate |

| Synonyms | Acid Blue 2BS, Blue G, Acid Navy S-BL, Chrome Azurol S, Mordant Blue 29, Mordant Blue 82 |

| Appearance | Bluish-black powder |

| Solubility | Soluble in water (20 mg/mL) and ethanol (B145695) (2 mg/mL).[3] |

Absorption Spectrum

The maximum absorption (λmax) of this compound in solution has been reported with some variation in the literature, which may be attributed to the solvent used and the purity of the dye. The most commonly cited values are:

| λmax (nm) | Solvent |

| 522 nm | Not specified |

| 603 nm | Not specified[4] |

| 606 nm | Aqueous (pH 5) |